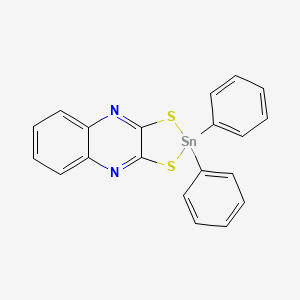![molecular formula C13H19NO4S.C5H14N2<br>C18H33N3O4S B14436458 6-[benzenesulfonyl(methyl)amino]hexanoic acid;N',N'-dimethylpropane-1,3-diamine CAS No. 75113-50-7](/img/structure/B14436458.png)
6-[benzenesulfonyl(methyl)amino]hexanoic acid;N',N'-dimethylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[benzenesulfonyl(methyl)amino]hexanoic acid;N’,N’-dimethylpropane-1,3-diamine is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a hexanoic acid chain, and a dimethylpropane diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[benzenesulfonyl(methyl)amino]hexanoic acid;N’,N’-dimethylpropane-1,3-diamine typically involves multiple steps, including the introduction of the benzenesulfonyl group, the formation of the hexanoic acid chain, and the attachment of the dimethylpropane diamine moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-[benzenesulfonyl(methyl)amino]hexanoic acid;N’,N’-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
6-[benzenesulfonyl(methyl)amino]hexanoic acid;N’,N’-dimethylpropane-1,3-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in drug design.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[benzenesulfonyl(methyl)amino]hexanoic acid;N’,N’-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group may interact with enzymes or receptors, while the hexanoic acid chain and dimethylpropane diamine moiety contribute to the compound’s overall activity. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-[benzenesulfonyl(methyl)amino]hexanoic acid;N’,N’-dimethylpropane-1,3-diamine include:
- 6-[(1-oxomethyloctyl)amino]hexanoic acid
- N’- (3-aminopropyl)-N,N-dimethylpropane-1,3-diamine
Uniqueness
The uniqueness of 6-[benzenesulfonyl(methyl)amino]hexanoic acid;N’,N’-dimethylpropane-1,3-diamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
75113-50-7 |
|---|---|
Molecular Formula |
C13H19NO4S.C5H14N2 C18H33N3O4S |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
6-[benzenesulfonyl(methyl)amino]hexanoic acid;N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C13H19NO4S.C5H14N2/c1-14(11-7-3-6-10-13(15)16)19(17,18)12-8-4-2-5-9-12;1-7(2)5-3-4-6/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,16);3-6H2,1-2H3 |
InChI Key |
XFNAVQSFEFFGOW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN.CN(CCCCCC(=O)O)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)
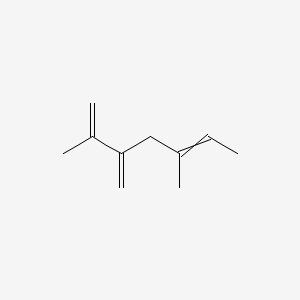
![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione](/img/structure/B14436388.png)
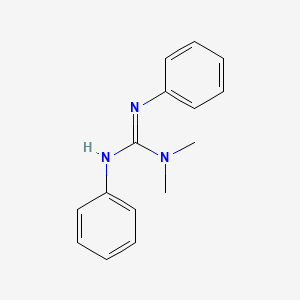
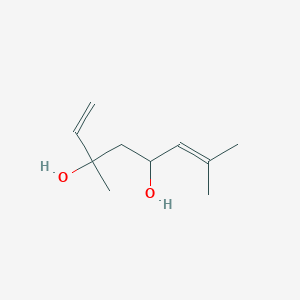
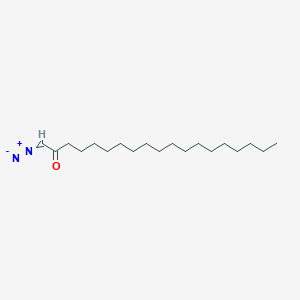
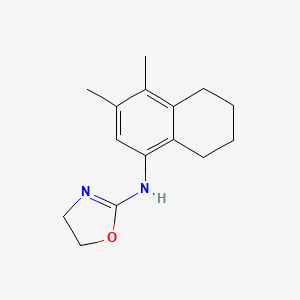
![4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol](/img/structure/B14436412.png)

![1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene](/img/structure/B14436437.png)
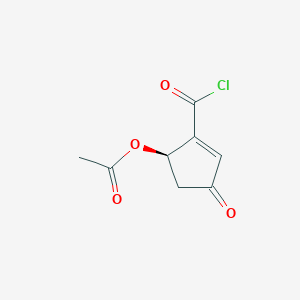
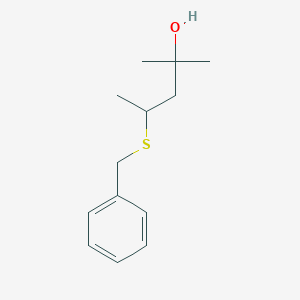
![7-[(8-Hydroxy-5-nitro-quinolin-7-yl)methyl]-5-nitro-quinolin-8-ol](/img/structure/B14436454.png)
